2-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a naphthalene moiety, a piperidine ring, a pyrazole ring, and a dihydropyridazinone core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting naphthalene-2-carboxylic acid with piperidine under appropriate conditions to form 1-(naphthalene-2-carbonyl)piperidine.
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Alkylation Step: : The piperidine intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group, resulting in 1-(naphthalene-2-carbonyl)piperidin-4-yl)methyl.
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Formation of the Pyrazole Ring: : The next step involves the formation of the pyrazole ring. This can be done by reacting the alkylated piperidine intermediate with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring.
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Cyclization to Form Dihydropyridazinone: : Finally, the compound undergoes cyclization to form the dihydropyridazinone core. This step typically involves the reaction of the pyrazole intermediate with a suitable reagent, such as a diketone or an equivalent, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthalene and pyrazole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can occur at the carbonyl group of the naphthalene moiety and the dihydropyridazinone core. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring. Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the naphthalene and pyrazole rings.
Reduction: Reduced forms of the carbonyl and dihydropyridazinone groups.
Substitution: Substituted derivatives at the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, 2-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique combination of functional groups allows for versatile applications in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one: This compound itself.
1-(Naphthalene-2-carbonyl)piperidine: A precursor in the synthesis of the target compound.
6-(1H-Pyrazol-1-yl)-2,3-dihydropyridazin-3-one: A related compound with a similar core structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c30-23-9-8-22(28-13-3-12-25-28)26-29(23)17-18-10-14-27(15-11-18)24(31)21-7-6-19-4-1-2-5-20(19)16-21/h1-9,12-13,16,18H,10-11,14-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLUVILQSVKUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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